Tert-butyl 4-(5-aminopyridin-3-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(5-aminopyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 5-aminopyridin-3-yl substituent at the 4-position of the piperidine ring.
Properties
IUPAC Name |
tert-butyl 4-(5-aminopyridin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-6-4-11(5-7-18)12-8-13(16)10-17-9-12/h8-11H,4-7,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWWPVZTGZOSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-aminopyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-aminopyridine and tert-butyl piperidine-1-carboxylate.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. Common solvents used include dichloromethane or ethanol.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like hydrogen gas (H2) are often employed to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors may also be used to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminopyridine moiety allows for substitution reactions, where the amino group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted aminopyridine derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the design of bioactive compounds for research purposes.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in drug development.
- Explored for its role in the synthesis of therapeutic agents targeting specific diseases.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the manufacture of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-aminopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine-1-carboxylate Derivatives
Key Differences :
Insights :
- The target compound likely follows a similar nitro-reduction pathway (as in ) for introducing the amine group.
- Yields for Boc-protected intermediates often exceed 70% under optimized conditions, though steric hindrance from bulkier substituents (e.g., bromine in ) may reduce efficiency.
Physicochemical Properties
Table 3: Elemental Analysis and Stability
Trends :
- Solubility : Boc groups generally improve organic solvent compatibility (e.g., DMSO, DMF).
- Stability: Amino groups (as in the target compound) may necessitate inert storage conditions to prevent oxidation.
Biological Activity
Tert-butyl 4-(5-aminopyridin-3-yl)piperidine-1-carboxylate (CAS Number: 1245914-05-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H23N3O2
- Molecular Weight : 277.36 g/mol
- CAS Number : 1245914-05-9
The compound exhibits biological activity primarily through its interaction with various biological targets. Its structure, characterized by the presence of a piperidine ring and an aminopyridine moiety, suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which may play a role in cancer metabolism and neurodegenerative diseases.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from damage induced by oxidative stress and amyloid-beta toxicity, similar to other compounds targeting Alzheimer’s disease pathways.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Potential | Exhibits inhibitory effects on cancer cell proliferation through modulation of metabolic pathways. |
| Neuroprotection | Protects against oxidative stress and may inhibit amyloid-beta aggregation, reducing neurotoxicity. |
| Enzyme Inhibition | Inhibits specific enzymes related to serine metabolism in cancer cells, potentially affecting growth. |
Study 1: Inhibition of Cancer Cell Growth
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range. The mechanism was attributed to the compound's ability to interfere with metabolic pathways critical for tumor growth.
Study 2: Neuroprotective Effects Against Amyloid-beta
Research investigating the neuroprotective properties revealed that the compound could enhance cell viability in astrocytes exposed to amyloid-beta. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in mitigating neuroinflammation associated with Alzheimer’s disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
